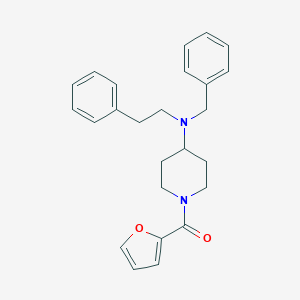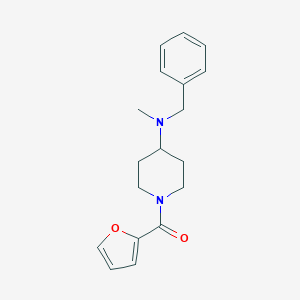![molecular formula C14H22N2 B247272 N-methyl-N-[2-(pyridin-2-yl)ethyl]cyclohexanamine](/img/structure/B247272.png)
N-methyl-N-[2-(pyridin-2-yl)ethyl]cyclohexanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-[2-(pyridin-2-yl)ethyl]cyclohexanamine is an organic compound known for its unique structure and properties. It is characterized by the presence of a cyclohexane ring substituted with a methyl group and a pyridin-2-yl ethyl group. This compound is often used in various chemical reactions and has applications in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-methyl-N-[2-(pyridin-2-yl)ethyl]cyclohexanamine can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with N-methyl-2-(pyridin-2-yl)ethylamine in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
N-methyl-N-[2-(pyridin-2-yl)ethyl]cyclohexanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridin-2-yl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like halides, amines, or thiols, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-methyl-N-[2-(pyridin-2-yl)ethyl]cyclohexanamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules and as a catalyst in certain reactions.
Biology: Investigated for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, such as its role in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mecanismo De Acción
The mechanism of action of N-methyl-N-[2-(pyridin-2-yl)ethyl]cyclohexanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- N-methyl-N-[2-(pyridin-2-yl)ethyl]ethanamine
- N-methyl-N-[2-(pyridin-2-yl)ethyl]propanamine
- N-methyl-N-[2-(pyridin-2-yl)ethyl]butanamine
Uniqueness
N-methyl-N-[2-(pyridin-2-yl)ethyl]cyclohexanamine is unique due to its cyclohexane ring, which imparts distinct steric and electronic properties compared to its linear or branched counterparts. This structural feature can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound in various research and industrial applications.
Propiedades
IUPAC Name |
N-methyl-N-(2-pyridin-2-ylethyl)cyclohexanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-16(14-8-3-2-4-9-14)12-10-13-7-5-6-11-15-13/h5-7,11,14H,2-4,8-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHEPJSZLCSGJHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=N1)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 4-(3-methyl-4-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247190.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247194.png)
![1-[4-(4-Benzylpiperazin-1-yl)piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B247198.png)


![4-[1-(2-Furoyl)-4-piperidinyl]-2,6-dimethylmorpholine](/img/structure/B247202.png)
![1-(2-Fluorophenyl)-4-[1-(2-furoyl)-4-piperidinyl]piperazine](/img/structure/B247203.png)
![N-(4-{[4-(1-pyrrolidinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide](/img/structure/B247206.png)
![N~1~-{4-[(4-MORPHOLINOPIPERIDINO)SULFONYL]PHENYL}ACETAMIDE](/img/structure/B247207.png)
![N-{4-[(4-methyl-1,4'-bipiperidin-1'-yl)sulfonyl]phenyl}acetamide](/img/structure/B247208.png)
![N~1~-(4-{[4-(4-BENZYLPIPERAZINO)PIPERIDINO]SULFONYL}PHENYL)ACETAMIDE](/img/structure/B247210.png)
![1'-[(4-Fluorophenyl)sulfonyl]-4-methyl-1,4'-bipiperidine](/img/structure/B247212.png)
![1-{1-[(4-Fluorophenyl)sulfonyl]-4-piperidinyl}azepane](/img/structure/B247213.png)
![1-BENZYL-4-{1-[(4-FLUOROPHENYL)SULFONYL]-4-PIPERIDYL}PIPERAZINE](/img/structure/B247214.png)
